Tert-butyl (6-bromopyridin-2-YL)carbamate Tert-butyl (6-bromopyridin-2-YL)carbamate 2-(Boc-amino)-6-bromopyridine

Brand Name: Vulcanchem
CAS No.: 344331-90-4
VCID: VC21064807
InChI: InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
SMILES: CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13 g/mol

Tert-butyl (6-bromopyridin-2-YL)carbamate

CAS No.: 344331-90-4

Cat. No.: VC21064807

Molecular Formula: C10H13BrN2O2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (6-bromopyridin-2-YL)carbamate - 344331-90-4

Specification

CAS No. 344331-90-4
Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
IUPAC Name tert-butyl N-(6-bromopyridin-2-yl)carbamate
Standard InChI InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Standard InChI Key WZDMEUOIVUZTPB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br
Canonical SMILES CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br

Introduction

Chemical Properties and Structure

Tert-butyl (6-bromopyridin-2-YL)carbamate (CAS: 344331-90-4) is an organic compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . The compound's structure consists of a pyridine ring with a bromine substituent at the 6-position and a tert-butyl carbamate group attached to the 2-position. This arrangement of functional groups contributes to its unique chemical properties and reactivity profile.

The compound's IUPAC name is tert-butyl N-(6-bromopyridin-2-yl)carbamate . Its structure can be represented by the SMILES notation CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br, which captures the spatial arrangement of atoms in the molecule . The InChI descriptor, a standardized way to encode chemical structures, is InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) .

Physical and Chemical Properties

Table 1. Key Physical and Chemical Properties of Tert-butyl (6-bromopyridin-2-YL)carbamate

PropertyValueReference
Molecular Weight273.13 g/mol
Molecular FormulaC10H13BrN2O2
CAS Number344331-90-4
IUPAC Nametert-butyl N-(6-bromopyridin-2-yl)carbamate
Standard InChIKeyWZDMEUOIVUZTPB-UHFFFAOYSA-N
AppearanceSolid

The structure features a tert-butyl group which provides steric hindrance and protection for the carbamate moiety, making it stable under various reaction conditions. The bromine at the 6-position of the pyridine ring serves as an excellent leaving group, facilitating nucleophilic substitution reactions and making the compound valuable in synthetic chemistry applications .

Synthesis Methods

Several methods have been developed for the synthesis of tert-butyl (6-bromopyridin-2-YL)carbamate. These methods typically involve the reaction of brominated pyridine derivatives with tert-butyl carbamate under controlled conditions.

Common Synthetic Routes

One of the most frequently used synthesis methods involves the reaction of 6-bromopyridine-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This approach provides a straightforward path to introduce the tert-butyl carbamate protecting group to the amine functionality .

A documented synthetic procedure involves using diphenylphosphoryl azide, as mentioned in a patent reference: "Diphenylphosphoryl azide (10.7 mL, 50 mmol, 1.0 equiv) was added to a solution of 6-bromopyridine..." . This approach utilizes a Curtius rearrangement to convert a carboxylic acid to the corresponding carbamate.

Chemical Reactions and Reactivity

Tert-butyl (6-bromopyridin-2-YL)carbamate exhibits characteristic reactivity patterns that make it valuable in organic synthesis. Its reactivity is primarily governed by the bromine substituent at the 6-position of the pyridine ring and the protected amine functionality.

Substitution Reactions

Biological Activity and Applications

Research suggests that tert-butyl (6-bromopyridin-2-YL)carbamate and structurally similar compounds may exhibit significant biological activities. According to the information from Vulcanchem, "Similar compounds have shown effectiveness against various microbial strains, suggesting that this compound may also possess antimicrobial properties".

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of pharmaceutically active molecules. Its versatile structure allows for modifications that can lead to compounds with diverse biological activities . In pharmaceutical research, it is often employed as a building block for creating libraries of compounds that can be screened for various biological activities.

A specific example of its application in pharmaceutical research is found in the Journal of Medicinal Chemistry, where it was used in the synthesis of selenium-containing derivatives as GLP-1R agonists: "Compound 72 was synthesized via a nucleophilic substitution reaction between tert-butyl (6-bromopyridin-2-yl) carbamate (70) and 3-bromoprop..." . This research focused on developing orally bioavailable compounds for the treatment of type 2 diabetes mellitus and obesity.

Research and Development

The compound has found applications in various research domains beyond pharmaceutical development. Its well-defined structure and predictable reactivity make it valuable for studies in medicinal chemistry, materials science, and synthetic methodology development .

Comparative Analysis with Similar Compounds

Tert-butyl (6-bromopyridin-2-YL)carbamate belongs to a family of halogenated pyridine derivatives with protective carbamate groups. Understanding its properties in comparison to similar compounds provides valuable insights into structure-activity relationships.

Structural Analogs

Table 2. Comparison of Tert-butyl (6-bromopyridin-2-YL)carbamate with Structural Analogs

Compound NameCAS NumberMolecular FormulaKey DifferencesReference
Tert-butyl (6-bromopyridin-2-YL)carbamate344331-90-4C10H13BrN2O2Reference compound
Tert-butyl (6-cyanopyridin-2-yl)carbamate400781-17-1C11H13N3O2Cyano instead of bromo
Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate1227958-32-8C10H12BrClN2O2Chloro and different substitution positions
Tert-butyl (6-bromopyridin-3-yl)carbamate218594-15-1C10H13BrN2O2Different position of carbamate group
Tert-butyl [(6-bromopyridin-2-yl)methyl]carbamate887580-31-6C11H15BrN2O2Additional methyl spacer

The comparison reveals that small structural changes, such as the position of substituents or the nature of the halogen, can significantly influence the compound's properties and reactivity patterns . This structure-activity relationship is critical for designing compounds with specific properties for targeted applications.

Reactivity Differences

The position of the bromine substituent significantly affects the compound's reactivity in nucleophilic aromatic substitution reactions. Compared to tert-butyl (6-bromopyridin-3-yl)carbamate, the reference compound shows higher reactivity due to the activating effect of the carbamate group in the ortho position relative to the bromine .

The presence of an additional methyl spacer in tert-butyl [(6-bromopyridin-2-yl)methyl]carbamate alters the electronic properties of the nitrogen, affecting both its nucleophilicity and the stability of the carbamate group .

Research Findings and Applications

Recent research has demonstrated the utility of tert-butyl (6-bromopyridin-2-YL)carbamate in various synthetic applications, particularly in medicinal chemistry.

Medicinal Chemistry Applications

A significant application of tert-butyl (6-bromopyridin-2-YL)carbamate was reported in the Journal of Medicinal Chemistry in 2025, where it served as a key intermediate in the synthesis of selenium-containing derivatives designed as GLP-1R agonists . These compounds showed potential for the treatment of type 2 diabetes mellitus and obesity, with favorable pharmacokinetic properties.

The research demonstrated that the compound's ability to undergo nucleophilic substitution reactions was essential for introducing selenium-containing moieties, which contributed to the biological activity of the final compounds .

Synthetic Methodology Development

The compound has also been employed in the development of new synthetic methodologies. Patent literature reveals its use in palladium-catalyzed cross-coupling reactions, highlighting its versatility as a building block in organic synthesis .

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